molecular formula C26H31N3O3 B11411547 3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11411547
M. Wt: 433.5 g/mol
InChI Key: VRPKPEVLKRSJTJ-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of the various substituents through a series of reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield an alcohol.

Scientific Research Applications

3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxyphenyl)-1-pyridin-2-yl-propenone
  • 3-hydroxy-3-phenyl-butan-2-one
  • 2-amino-3-(4-hydroxyphenyl)propanal

Uniqueness

Compared to similar compounds, 3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-5-[3-(propan-2-yloxy)propyl]-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-5-(3-propan-2-yloxypropyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O3/c1-16(2)18-10-12-19(13-11-18)25-22-23(20-8-5-6-9-21(20)30)27-28-24(22)26(31)29(25)14-7-15-32-17(3)4/h5-6,8-13,16-17,25,30H,7,14-15H2,1-4H3,(H,27,28)

InChI Key

VRPKPEVLKRSJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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